molecular formula C7H10F2O B1312673 4,4-Difluorocyclohexanecarbaldehyde CAS No. 265108-36-9

4,4-Difluorocyclohexanecarbaldehyde

Cat. No. B1312673
M. Wt: 148.15 g/mol
InChI Key: DNSDOTKSZMHDOR-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexanecarbaldehyde is a chemical compound with the molecular formula C7H10F2O . Its molecular weight is approximately 148.15 .


Molecular Structure Analysis

The molecular structure of 4,4-Difluorocyclohexanecarbaldehyde consists of a cyclohexane ring with two fluorine atoms and a formyl group attached .


Physical And Chemical Properties Analysis

4,4-Difluorocyclohexanecarbaldehyde has a molecular weight of 148.15 . Its density is approximately 1.1±0.1 g/cm3 . The boiling point is around 165.0±40.0 °C at 760 mmHg .

Scientific Research Applications

Nanosized N-sulfonated Brönsted Acidic Catalyst

A novel nanosized N-sulfonated Brönsted acidic catalyst was utilized for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation. This process involved the one-pot four-component condensation of aryl aldehydes (including 4,4-Difluorocyclohexanecarbaldehyde), 1,3-cyclohexadione derivatives, β-ketoesters, and ammonium acetate under solvent-free conditions. The procedure achieved excellent yields and the catalyst demonstrated reusability without significant loss of activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Synthetic Applications under Palladium-Catalyzed Conditions

2-Bromo-cyclohexenecarbaldehyde, closely related to 4,4-Difluorocyclohexanecarbaldehyde, has been extensively used in the synthesis of compounds with potential biological, medicinal, and material applications. This review focuses on the advancements in bromovinyl aldehyde chemistry under palladium-catalyzed conditions, which may extend to 4,4-Difluorocyclohexanecarbaldehyde derivatives (Ghosh & Ray, 2017).

Stereocontrolled Synthesis Applications

4-Oxoazetidine-2-carbaldehydes, similar in structure to 4,4-Difluorocyclohexanecarbaldehyde, are used as dual-reactive building blocks in stereocontrolled synthesis. These compounds have been utilized in synthesizing a broad range of substances, including α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products, demonstrating the potential applications of 4,4-Difluorocyclohexanecarbaldehyde in stereocontrolled synthesis processes (Alcaide & Almendros, 2001).

Asymmetric Organocatalytic Domino Reactions

In a related context, asymmetric organocatalytic domino reactions involving chiral substituted cyclohexene carbaldehydes (structurally similar to 4,4-Difluorocyclohexanecarbaldehyde) have been developed. This process synthesizes compounds in excellent enantiomeric excesses through Michael addition-aldol condensation reactions, indicating potential applications in asymmetric synthesis (Enders, Narine, Benninghaus, & Raabe, 2007).

Prins Cyclization for Synthesis of Heterocyclic Compounds

Prins cyclization, a chemical reaction involving aldehydes, has been studied with various aldehydes, potentially including 4,4-Difluorocyclohexanecarbaldehyde. This method facilitates the synthesis of 4-fluorinated tetrahydropyrans, thiacyclohexanes, and piperidines with high stereoselectivity, indicating its potential application in synthesizing fluorinated heterocyclic compounds (Kishi, Inagi, & Fuchigami, 2008).

Allylation Reactions for Stereocontrolled Synthesis

Allylation reactions of 4-oxoazetidine-2-carbaldehydes, which are analogous to 4,4-Difluorocyclohexanecarbaldehyde, have been explored in various media. These reactions have shown diverse diastereoselectivities, leading to the stereocontrolled synthesis of fused tricyclic beta-lactams, a process that could be relevant for 4,4-Difluorocyclohexanecarbaldehyde (Alcaide, Almendros, & Salgado, 2000).

Synthesis of Octahydro-2H-Chromenol with Analgesic Activity

The Prins reaction of isopulegol with thiophene-2-carbaldehyde in the presence of acid-modified clays has been studied for the synthesis of physiologically active substances. This methodology, potentially applicable to 4,4-Difluorocyclohexanecarbaldehyde, involves solvent-free conditions and could lead to the synthesis of novel compounds with analgesic activity (Sidorenko et al., 2018).

Excited-State Intramolecular Proton-Transfer Mechanisms

An excited-state intramolecular proton-transfer mechanism was investigated in a compound structurally similar to 4,4-Difluorocyclohexanecarbaldehyde. This study provides insights into the excited-state dynamics of such compounds, which could be useful for understanding the photophysical properties of 4,4-Difluorocyclohexanecarbaldehyde derivatives (Tang et al., 2017).

properties

IUPAC Name

4,4-difluorocyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)3-1-6(5-10)2-4-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSDOTKSZMHDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463254
Record name 4,4-Difluorocyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluorocyclohexanecarbaldehyde

CAS RN

265108-36-9
Record name 4,4-Difluorocyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Difluoro-cyclohexanecarboxaldehyde
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Synthesis routes and methods I

Procedure details

A mixture of 4,4-difluoro-N-methoxy-N-methylcyclohexane-1-carboxamide obtained in Example 2a (1.7 g, 8.21 mmol) and tetrahydrofuran (60 ml) was cooled to −70° C., a 1.0 M diisobutylaluminum hydride/toluene solution (9.85 ml, 9.85 mmol) was added, and the reaction mixture was stirred at −60° C. for 35 minutes. A 1.0 M diisobutylaluminum hydride/toluene solution (5 ml, 5 mmol) was further added at −65° C., and the reaction mixture was stirred at −70° C. for two hours. A 2 N aqueous hydrochloric acid solution was added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, and the solvent was distilled off to give a crude product of the title compound (1.4 g).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
diisobutylaluminum hydride toluene
Quantity
9.85 mL
Type
reactant
Reaction Step Two
Name
diisobutylaluminum hydride toluene
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 173 g (0.900 mol) of 4,4-difluorocyclohexanecarboxylic acid ethyl ester in 1.0 L toluene, 945 ml (0.945 mol) of 1.0 M diisobutyl aluminum hydride-toluene solution was added dropwise at −55° C. or lower temperatures and then the reaction solution was stirred at −65° C. for 30 minutes. After completion of the reaction, saturated ammonium chloride aqueous solution was added at −40° C. or lower temperatures to the reaction solution and then 1.0 L of 4 N hydrochloric acid was added at 0° C. or lower temperatures. The organic layer was separated and then the aqueous layer was extracted with toluene, and the combined organic layers were washed with 1 N hydrochloric acid, saturated sodium hydrogencarbonate aqueous solution and saturated sodium chloride aqueous solution in order and dried with anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the obtained oily residue was subjected to distillation under reduced pressure (55-57° C./6 mmHg) to provide 75.3 g of the title compound as a colorless oil (yield: 57%).
Quantity
173 g
Type
reactant
Reaction Step One
Name
diisobutyl aluminum hydride toluene
Quantity
945 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluorocyclohexanecarbaldehyde
Reactant of Route 2
4,4-Difluorocyclohexanecarbaldehyde
Reactant of Route 3
4,4-Difluorocyclohexanecarbaldehyde
Reactant of Route 4
4,4-Difluorocyclohexanecarbaldehyde
Reactant of Route 5
4,4-Difluorocyclohexanecarbaldehyde
Reactant of Route 6
4,4-Difluorocyclohexanecarbaldehyde

Citations

For This Compound
1
Citations
J Robichaud, WC Black, M Thérien… - Journal of medicinal …, 2008 - ACS Publications
Herein, we report on the identification of nonbasic, potent, and highly selective, nitrile-containing cathepsin K (Cat K) inhibitors that are built on our previously identified …
Number of citations: 26 pubs.acs.org

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